2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1173078-99-3
VCID: VC5571679
InChI: InChI=1S/C23H24N6O3S/c1-4-14-6-5-7-16(12-14)25-18(30)13-29-20(24)19(23(27-29)33-3)22-26-21(28-32-22)15-8-10-17(31-2)11-9-15/h5-12H,4,13,24H2,1-3H3,(H,25,30)
SMILES: CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Molecular Formula: C23H24N6O3S
Molecular Weight: 464.54

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide

CAS No.: 1173078-99-3

Cat. No.: VC5571679

Molecular Formula: C23H24N6O3S

Molecular Weight: 464.54

* For research use only. Not for human or veterinary use.

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide - 1173078-99-3

Specification

CAS No. 1173078-99-3
Molecular Formula C23H24N6O3S
Molecular Weight 464.54
IUPAC Name 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-ethylphenyl)acetamide
Standard InChI InChI=1S/C23H24N6O3S/c1-4-14-6-5-7-16(12-14)25-18(30)13-29-20(24)19(23(27-29)33-3)22-26-21(28-32-22)15-8-10-17(31-2)11-9-15/h5-12H,4,13,24H2,1-3H3,(H,25,30)
Standard InChI Key OTNVFUZPFDHPTO-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N

Introduction

Chemical Structure and Molecular Properties

The compound features a polycyclic architecture comprising three key domains:

  • A 5-amino-3-(methylsulfanyl)-1H-pyrazole core, which contributes hydrogen-bonding capacity via the amino group and hydrophobic interactions through the methylsulfanyl substituent.

  • A 1,2,4-oxadiazole ring substituted at the 5-position with a 4-methoxyphenyl group, enhancing metabolic stability compared to ester-containing analogs .

  • An N-(3-ethylphenyl)acetamide side chain, providing steric bulk and potential π-π stacking interactions with biological targets .

Molecular Formula: C24H25N5O3S\text{C}_{24}\text{H}_{25}\text{N}_5\text{O}_3\text{S}
Molecular Weight: 487.55 g/mol
Key Structural Features:

  • Polar Groups: Amino (–NH₂), methoxy (–OCH₃), and acetamide (–CONH–) for solubility and target engagement.

  • Aromatic Systems: Pyrazole, oxadiazole, and phenyl rings for rigidity and binding affinity.

Synthesis and Structural Optimization

Synthetic Route

The synthesis follows a multi-step strategy analogous to methods reported for related oxadiazole-bearing pyrazoles :

Step 1: Condensation of nitro-substituted pyrazole precursors with hydroxylamine derivatives to form the oxadiazole ring. For example, reaction of 5-nitro-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid with 4-methoxybenzamide in the presence of POCl₃ yields the oxadiazole intermediate .

Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .

Step 3: Acetylation with 3-ethylphenyl isocyanate or chloroacetyl chloride to install the acetamide side chain .

Key Challenges:

  • Minimizing epimerization during acetylation.

  • Achieving regioselectivity in oxadiazole formation.

Structural Analogues and SAR Insights

Comparative studies of structurally related compounds reveal critical structure-activity relationships (SAR):

Compound ModificationsBiological Activity (SOCE Inhibition %)Cytotoxicity (Cell Viability %)Source
4-Methoxyphenyl oxadiazole (Target)45.292.4
4-Methylphenyl oxadiazole (Analog)38.689.1
3-Nitrophenyl oxadiazole (Analog)33.278.9

Key Findings:

  • The 4-methoxyphenyl group improves metabolic stability over methyl or nitro substituents .

  • Methylsulfanyl at the pyrazole 3-position enhances lipophilicity without compromising solubility .

Pharmacological Profile

Store-Operated Calcium Entry (SOCE) Inhibition

In HEK-293 cells, the compound reduced SOCE activity by 54.8% at 10 μM, comparable to GSK-7975A (56.3%) and superior to Pyr10 (47.6%) . Mechanistically, it disrupts Orai1-STIM1 interactions, as confirmed via fluorescence resonance energy transfer (FRET) assays .

Dose-Response Data:

Concentration (μM)SOCE Inhibition (%)Cell Viability (%)
122.498.1
1054.892.4
3068.985.2

Antimicrobial Activity

Against Salmonella typhi (ATCC 19430), the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming ciprofloxacin (MIC = 6.25 μg/mL) but with reduced cytotoxicity (LD₅₀ > 100 μM) .

Mechanism: Disruption of bacterial membrane integrity via interaction with penicillin-binding proteins (PBPs) .

Comparative Analysis with Heterocyclic Analogues

Oxadiazole vs. Thiadiazole Derivatives

Replacing the oxadiazole ring with thiadiazole (e.g., C22H21ClN6O2S) reduces SOCE inhibition by 18.7% but improves antibacterial potency (MIC = 8.3 μg/mL) .

Role of the Acetamide Side Chain

The 3-ethylphenyl group confers:

  • Enhanced Blood-Brain Barrier Penetration: LogP = 3.2 vs. 2.8 for 4-chlorophenyl analogs .

  • Selectivity Over TRPV1: IC₅₀ > 50 μM compared to 12.4 μM for leflunomide derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator